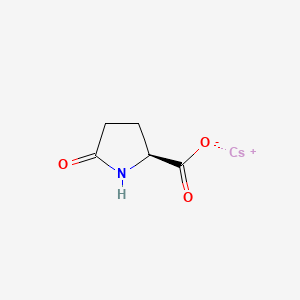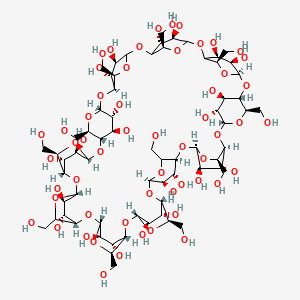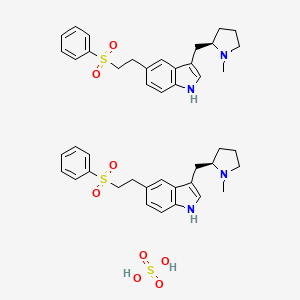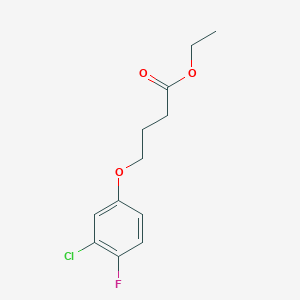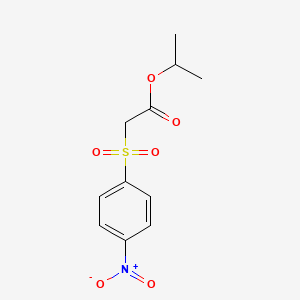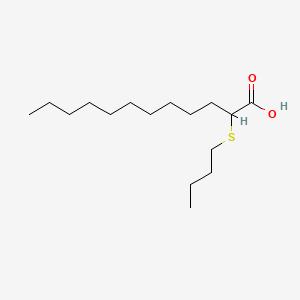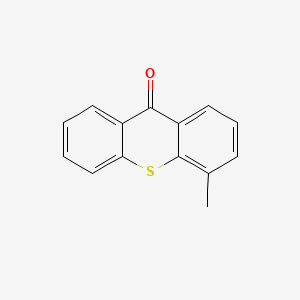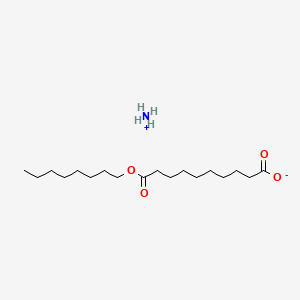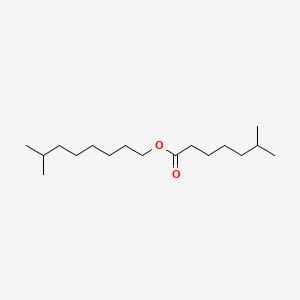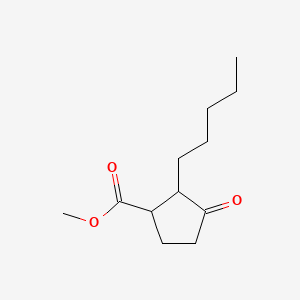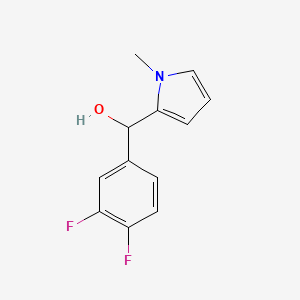
3,4-Difluorophenyl-(1-methyl-2-pyrrolyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 3,4-Difluorophenyl-(1-methyl-2-pyrrolyl)methanol typically involves the reaction of 3,4-difluorobenzaldehyde with 1-methyl-2-pyrrolecarboxaldehyde under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride (NaBH4) to yield the desired product . Industrial production methods may involve optimized reaction conditions and the use of catalysts to improve yield and purity.
Análisis De Reacciones Químicas
3,4-Difluorophenyl-(1-methyl-2-pyrrolyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
3,4-Difluorophenyl-(1-methyl-2-pyrrolyl)methanol has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 3,4-Difluorophenyl-(1-methyl-2-pyrrolyl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets . Further research is needed to fully elucidate the detailed molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
3,4-Difluorophenyl-(1-methyl-2-pyrrolyl)methanol can be compared with other similar compounds such as:
These compounds share similar structural features, such as the presence of fluorine atoms and a pyrrole or pyrazole ring. this compound is unique due to its specific combination of functional groups, which imparts distinct reactivity and biological activity.
Propiedades
Fórmula molecular |
C12H11F2NO |
|---|---|
Peso molecular |
223.22 g/mol |
Nombre IUPAC |
(3,4-difluorophenyl)-(1-methylpyrrol-2-yl)methanol |
InChI |
InChI=1S/C12H11F2NO/c1-15-6-2-3-11(15)12(16)8-4-5-9(13)10(14)7-8/h2-7,12,16H,1H3 |
Clave InChI |
MPKKAVHGYRWYAU-UHFFFAOYSA-N |
SMILES canónico |
CN1C=CC=C1C(C2=CC(=C(C=C2)F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


